An In-depth Technical Guide to 2-cyano-N-(3-methoxypropyl)acetamide: Synthesis, Structure, and Analysis
An In-depth Technical Guide to 2-cyano-N-(3-methoxypropyl)acetamide: Synthesis, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-cyano-N-(3-methoxypropyl)acetamide, a molecule of interest in synthetic chemistry and potential pharmaceutical applications. Given the limited availability of direct experimental data for this specific compound, this document synthesizes established principles of organic chemistry and analytical science to present a robust theoretical and practical framework for its synthesis and characterization.
Introduction: The Cyanoacetamide Scaffold
Cyanoacetamides are a versatile class of organic compounds characterized by a reactive methylene group positioned between a nitrile and a carbonyl group. This unique structural motif makes them valuable precursors in the synthesis of a wide array of heterocyclic compounds, which are fundamental building blocks in medicinal chemistry and materials science. The N-substituted derivatives, such as 2-cyano-N-(3-methoxypropyl)acetamide, allow for the introduction of diverse functionalities, enabling the fine-tuning of physicochemical and biological properties.
Molecular Structure and Properties
The chemical structure of 2-cyano-N-(3-methoxypropyl)acetamide is defined by a central acetamide backbone with a cyano group at the alpha-position and an N-linked 3-methoxypropyl group.
Table 1: Physicochemical Properties of 2-cyano-N-(3-methoxypropyl)acetamide
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O₂ | |
| Molecular Weight | 156.18 g/mol | Calculated |
| SMILES | COCCCNC(=O)CC#N | |
| InChI | InChI=1S/C7H12N2O2/c1-11-6-2-5-9-7(10)3-4-8/h2-3,5-6H2,1H3,(H,9,10) | |
| InChIKey | QWNFSBIGAWBUTF-UHFFFAOYSA-N | |
| Predicted XlogP | -0.4 |
Synthesis of 2-cyano-N-(3-methoxypropyl)acetamide: A Proposed Pathway
The synthesis of N-substituted cyanoacetamides is generally achieved through the condensation of an amine with a cyanoacetic acid derivative.[1] A reliable and straightforward approach for the synthesis of 2-cyano-N-(3-methoxypropyl)acetamide involves the reaction of 3-methoxypropylamine with an alkyl cyanoacetate, such as ethyl cyanoacetate.
Figure 1: Proposed synthesis pathway for 2-cyano-N-(3-methoxypropyl)acetamide.
Step-by-Step Experimental Protocol (Proposed)
This protocol is based on general procedures for cyanoacetamide synthesis and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 3-methoxypropylamine and ethyl cyanoacetate in a suitable solvent (e.g., ethanol or toluene).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the starting materials.
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Analytical Characterization
Comprehensive structural elucidation and purity assessment are critical for any synthesized compound. The following sections detail the expected analytical data for 2-cyano-N-(3-methoxypropyl)acetamide.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. Based on the molecular formula C₇H₁₂N₂O₂, the predicted monoisotopic mass is 156.09 g/mol .
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 157.0971 |
| [M+Na]⁺ | 179.0790 |
| [M+K]⁺ | 195.0530 |
| [M-H]⁻ | 155.0826 |
Data sourced from PubChemLite.
A high-resolution mass spectrum (HRMS) should be acquired to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
-OCH₃ (methoxy group): A singlet around 3.3 ppm (3H).
-
-CH₂- (methylene adjacent to methoxy): A triplet around 3.4 ppm (2H).
-
-CH₂- (central methylene of propyl chain): A multiplet (quintet) around 1.8 ppm (2H).
-
-N-CH₂- (methylene adjacent to nitrogen): A triplet around 3.3 ppm (2H), may overlap with the methoxy-adjacent methylene.
-
-NH- (amide proton): A broad singlet or triplet (depending on coupling with adjacent CH₂) in the region of 7.5-8.5 ppm (1H).
-
-CH₂-CN (methylene adjacent to cyano group): A singlet around 3.5 ppm (2H).
-
-OCH₃: ~58 ppm
-
-CH₂- (adjacent to methoxy): ~70 ppm
-
-CH₂- (central propyl): ~29 ppm
-
-N-CH₂-: ~38 ppm
-
-CH₂-CN: ~25 ppm
-
C=O (amide carbonyl): ~165 ppm
-
C≡N (nitrile): ~116 ppm
Figure 2: General workflow for the synthesis and analysis of 2-cyano-N-(3-methoxypropyl)acetamide.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for 2-cyano-N-(3-methoxypropyl)acetamide are:
-
N-H stretch (amide): ~3300 cm⁻¹ (strong, sharp)
-
C-H stretch (alkane): ~2850-2950 cm⁻¹
-
C≡N stretch (nitrile): ~2250 cm⁻¹ (medium, sharp)
-
C=O stretch (amide I band): ~1650 cm⁻¹ (strong)
-
N-H bend (amide II band): ~1550 cm⁻¹
-
C-O stretch (ether): ~1100 cm⁻¹
Safety and Handling
While specific toxicity data for 2-cyano-N-(3-methoxypropyl)acetamide is not available, it is prudent to handle it with the care afforded to related cyanoacetamide compounds. The parent compound, 2-cyanoacetamide, is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.
Recommended Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
Potential Applications
The unique combination of a reactive cyanoacetamide core and a flexible methoxypropyl side chain suggests several potential areas of application for this molecule:
-
Medicinal Chemistry: As a building block for the synthesis of more complex heterocyclic compounds with potential biological activity. The methoxypropyl group can influence solubility and pharmacokinetic properties.
-
Materials Science: As a monomer or precursor for the development of functional polymers with specific properties.
-
Agrochemicals: Cyanoacetamide derivatives have been explored for their potential as herbicides and fungicides.
Conclusion
2-cyano-N-(3-methoxypropyl)acetamide is a compound with significant potential in various fields of chemical research and development. This guide provides a foundational understanding of its structure, a plausible synthetic route, and a comprehensive overview of the analytical techniques required for its characterization. As with any novel compound, further experimental investigation is necessary to fully elucidate its properties and potential applications.
References
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-103. [Link]
-
PubChemLite. (n.d.). 2-cyano-n-(3-methoxypropyl)acetamide (C7H12N2O2). Retrieved from [Link]
